molecular formula C17H19FN4O3 B2518445 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-methoxynicotinamide CAS No. 2034401-94-8

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-methoxynicotinamide

Cat. No. B2518445
CAS RN: 2034401-94-8
M. Wt: 346.362
InChI Key: OYSDSDYXYMIZFH-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-methoxynicotinamide is a chemical compound that has been synthesized for scientific research purposes. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including cancer research, drug development, and medical imaging. In

Scientific Research Applications

Fluoropyrimidine in Anticancer Research

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs like capecitabine, have been central to anticancer research due to their ability to interfere with nucleic acid synthesis. Research on novel oral fluoropyrimidine derivatives, such as S-1, aims to enhance the therapeutic index of 5-FU by improving its pharmacokinetic profile and reducing gastrointestinal toxicity. S-1, for example, combines tegafur (a prodrug of 5-FU), a dihydropyrimidine dehydrogenase inhibitor, and a gastrointestinal toxicity reducer, demonstrating significant anticancer activity across a range of malignancies, including gastric, pancreatic, and colorectal cancers (Chu et al., 2004).

Development of Kinase Inhibitors

The design and synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors illustrate another application of fluoropyrimidine compounds in scientific research. These molecules, often characterized by their regioselective substitutions, are investigated for their anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation and survival (Wada et al., 2012).

Radiotracer Development for PET Imaging

Fluoropyrimidine derivatives are also explored in the development of positron emission tomography (PET) radiotracers for imaging cannabinoid receptors and potentially other targets in the human brain. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide showcases the potential of fluoropyrimidine compounds in enhancing neuroimaging techniques and studying neurological disorders (Katoch-Rouse & Horti, 2003).

Enzyme Inhibition for Drug Development

The investigation into novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which exhibit moderate cytotoxic activity against tumor cell lines, represents the ongoing effort to find effective enzyme inhibitors. By altering the core ring structure and substituents, researchers aim to develop clinically useful antitumor agents with improved efficacy and selectivity (Tomita et al., 2002).

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-6-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-24-15-7-2-11(8-19-15)16(23)22-13-3-5-14(6-4-13)25-17-20-9-12(18)10-21-17/h2,7-10,13-14H,3-6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSDSDYXYMIZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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